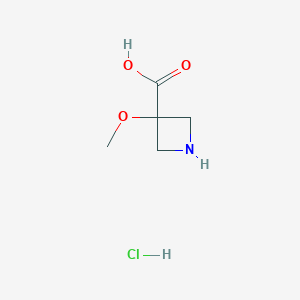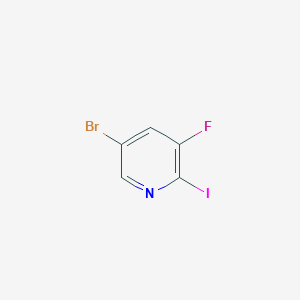
5-ブロモ-3-フルオロ-2-ヨードピリジン
概要
説明
5-Bromo-3-fluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It has an average mass of 301.883 Da and a monoisotopic mass of 300.839905 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoro-2-iodopyridine consists of a pyridine ring substituted with bromine, fluorine, and iodine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-fluoro-2-iodopyridine include a molecular weight of 301.88 . Other properties such as boiling point, melting point, and flash point are not available .科学的研究の応用
ピリジルマグネシウムクロリドの合成
5-ブロモ-3-フルオロ-2-ヨードピリジン: は、5-ブロモピリジル-2-マグネシウムクロリドの合成に使用されます。 この化合物は、さらに複雑なピリジン誘導体の調製において、特に重要な有機変換の中間体として役立ちます .
ピリジル亜鉛ヨージドの調製
この化合物は、テトラヒドロフラン中の活性亜鉛と反応して5-ブロモ-2-ピリジル亜鉛ヨージドを生成できます。 この試薬は、医薬品化学における炭素-炭素結合の構築において重要なクロスカップリング反応において価値があります .
ハロゲン豊富なピリジンの合成
5-ブロモ-3-フルオロ-2-ヨードピリジン: は、多置換ピリジンの合成のためのハロゲン豊富な中間体として機能します。 これらのハロゲン化ピリジンは、その構造的多様性により、創薬および開発における潜在的なビルディングブロックです .
農薬のためのフッ素化ピリジン
5-ブロモ-3-フルオロ-2-ヨードピリジンなどの誘導体を含むピリジンのフッ素化は、特定の除草剤や殺虫剤の合成に不可欠です。 フッ素原子の導入は、これらの化合物の生物活性を大幅に変える可能性があります .
Safety and Hazards
作用機序
Target of Action
5-Bromo-3-fluoro-2-iodopyridine is a unique organic intermediate It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that halogenated pyridines can interact with their targets through halogen bonding, hydrogen bonding, and other intermolecular interactions . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Halogenated pyridines are often involved in various biochemical reactions, including substitution reactions and cyclization .
Result of Action
It’s known that halogenated pyridines can have various biological effects depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-fluoro-2-iodopyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
5-Bromo-3-fluoro-2-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating halogenation and cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 5-Bromo-3-fluoro-2-iodopyridine on cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression. The compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. For example, it may affect the phosphorylation status of proteins involved in signal transduction pathways, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Bromo-3-fluoro-2-iodopyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s halogen atoms enable it to form strong halogen bonds with target molecules, enhancing its binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-fluoro-2-iodopyridine can vary over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat. In vitro studies have shown that its activity can diminish over time, necessitating careful handling and storage to maintain its efficacy. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can induce sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-fluoro-2-iodopyridine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
5-Bromo-3-fluoro-2-iodopyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-fluoro-2-iodopyridine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can be influenced by factors such as its lipophilicity and molecular size, affecting its accumulation in different cellular compartments .
特性
IUPAC Name |
5-bromo-3-fluoro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQFFYXJLITMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




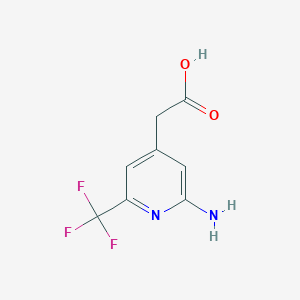
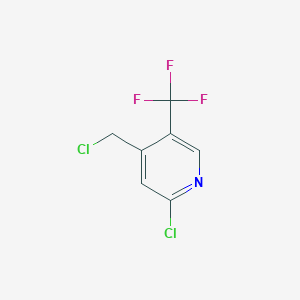
![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)

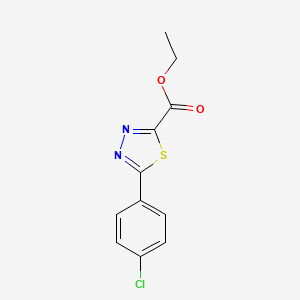

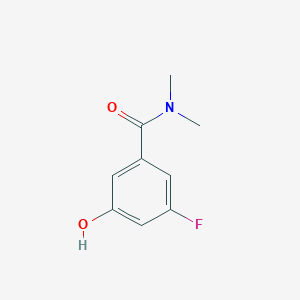

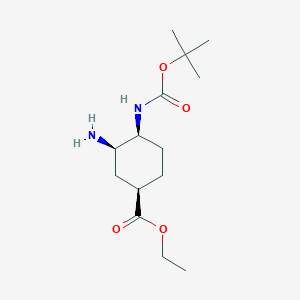
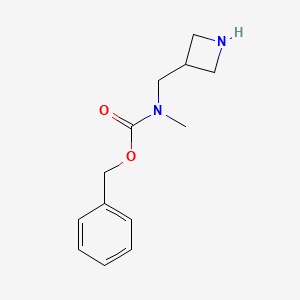
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)
